Product packaging for Depyruvamide bleomycin(Cat. No.:CAS No. 71716-64-8)

Depyruvamide bleomycin

Cat. No.: B1228425
CAS No.: 71716-64-8
M. Wt: 1329.5 g/mol
InChI Key: LEVIRQUCOGTXNN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Depyruvamide bleomycin is a structurally significant congener and biosynthetic intermediate of the bleomycin family of glycopeptide antibiotics . This compound is primarily used in biochemical research to investigate the structure-activity relationships of bleomycins, with a particular focus on the critical role of the metal-binding domain . Studies have demonstrated that the pyruvate moiety absent in this compound has an important effect on the axial donor in the metal coordination core, which in turn influences the complex's ability to activate oxygen . Research utilizing techniques such as ESR and electrochemical methods has shown that the metal coordination geometry in this compound differs from that of the native bleomycin, providing key insights into the stability and reactivity of these metallo-antibiotics . As a tool for mechanistic studies, this compound helps elucidate the pathway by which bleomycin, upon binding iron and oxygen, generates free radicals that lead to DNA strand scission, its primary mechanism of action . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H78N15O20S3+ B1228425 Depyruvamide bleomycin CAS No. 71716-64-8

Properties

CAS No.

71716-64-8

Molecular Formula

C52H78N15O20S3+

Molecular Weight

1329.5 g/mol

IUPAC Name

3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-(1,3-diamino-3-oxopropyl)-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

InChI

InChI=1S/C52H77N15O20S3/c1-19-31(64-43(67-42(19)55)23(53)12-29(54)71)47(80)66-33(39(24-13-57-18-60-24)85-51-41(37(75)35(73)27(14-68)84-51)86-50-38(76)40(87-52(56)82)36(74)28(15-69)83-50)48(81)61-21(3)34(72)20(2)44(77)65-32(22(4)70)46(79)59-10-8-30-62-26(17-88-30)49-63-25(16-89-49)45(78)58-9-7-11-90(5)6/h13,16-18,20-23,27-28,32-41,50-51,68-70,72-76H,7-12,14-15,53H2,1-6H3,(H11-,54,55,56,57,58,59,60,61,64,65,66,67,71,77,78,79,80,81,82)/p+1

InChI Key

LEVIRQUCOGTXNN-UHFFFAOYSA-O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Synonyms

depyruvamide bleomycin

Origin of Product

United States

Ii. Structural Elucidation and Chemical Characterization of Depyruvamide Bleomycin

Spectroscopic Analyses for Structural Determination

While specific, in-depth NMR studies exclusively focused on depyruvamide bleomycin (B88199) are not extensively detailed in the available literature, the principles of NMR spectroscopy as applied to the parent bleomycin molecule provide a framework for understanding the expected spectral characteristics of DP-BLM. nih.gov In paramagnetic metal complexes of bleomycin, such as Fe(II)-BLM, NMR spectroscopy allows for the assignment of paramagnetically shifted proton signals. nih.gov This provides information on which parts of the molecule are in close proximity to the metal center. nih.gov

For depyruvamide bleomycin, the absence of the pyruvamide (B1210208) group and the β-aminoalanine moiety would lead to significant changes in the 1H and 13C NMR spectra compared to the parent bleomycin. Specifically, the resonances associated with the protons and carbons of the pyruvamide and aminoalanine fragments would be absent. Furthermore, the altered metal coordination sphere in DP-BLM complexes would induce different chemical shifts and relaxation times for the protons in the vicinity of the metal-binding domain, including those of the pyrimidine (B1678525) and imidazole (B134444) rings. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, would be critical in establishing the through-bond and through-space correlations, respectively, to define the solution-state conformation of DP-BLM.

Electron Spin Resonance (ESR) spectroscopy has been a valuable tool for characterizing the metal coordination environment in this compound complexes, particularly with Cu(II) and Fe(III). ESR studies have revealed significant differences in the electronic structure of DP-BLM complexes compared to those of the parent bleomycin.

Comprehensive ESR investigations of the 1:1 Cu(II) complexes of various bleomycin analogs, including depyruvamide-BLM A2, have been conducted. nih.govdoi.org The ESR spectra for the Cu(II) complex of depyruvamide-BLM A2 displayed axially symmetric g-anisotropies. nih.govdoi.org This is in contrast to some other bleomycin derivatives that lack the 3-O-carbamoyl group of mannose, which exhibit rhombic g-anisotropies. nih.govdoi.org However, a key finding from these studies is that the inverse of the redox potential, which is a measure of the ligand field splitting strength, showed a linear relationship with the observed g|| value for most Cu(II) complexes, with the notable exception of depyruvamide-BLM. nih.govdoi.org This suggests an altered ligand field in the DP-BLM copper complex.

ESR studies on the iron complexes of bleomycin and its derivatives, including depyruvamide-BLM, have also been informative. acs.org The oxidation of the Fe(II) complex of bleomycin is known to generate reactive oxygen species, a process that can be monitored by ESR spin-trapping experiments. acs.org Comparative ESR studies of the low-spin Fe(III) complexes of bleomycin and depyruvamide-BLM have shown a correlation between the gz value and the g value splitting (gz - gx), which is related to the axial ligation to the iron center. acs.orgresearchgate.net

CompoundMetal IonESR Spectral FeaturesReference
Depyruvamide-BLM A2Cu(II)Axially symmetric g-anisotropy nih.govdoi.org
Bleomycin A2Cu(II)Axially symmetric g-anisotropy nih.govdoi.org
Iso-BLM B2Cu(II)Rhombic g-anisotropy nih.govdoi.org
Depyruvamide-BLMFe(III)Correlation between gz and gz - gx splitting acs.org

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of metal centers in metalloproteins and their synthetic analogs. nih.gov XAS studies on ferrous complexes of bleomycin derivatives, including depyruvamide peplomycin (B1231090) (DP-PEP), have provided direct structural information about the iron coordination sphere. nih.gov

Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) of Fe(II)-DP-PEP revealed an elongation of the short-distance component of the first coordination sphere compared to the parent peplomycin (PEP). nih.gov This short-distance component is attributed to the Fe-pyrimidine bond and is related to the extent of π-back-bonding. nih.gov The observed elongation in DP-PEP indicates a weakening of this interaction. Concurrently, the pre-edge intensity in the X-ray Absorption Near Edge Structure (XANES) spectrum decreases with increased axial perturbation, as is the case in DP-PEP. nih.gov These findings from XAS provide a structural basis for the observed differences in the reactivity of these complexes with oxygen. nih.gov

CompoundMetal IonKey XAS FindingStructural ImplicationReference
Depyruvamide Peplomycin (DP-PEP)Fe(II)Elongation of the short-distance component of the first coordination sphereWeakened Fe-pyrimidine π-back-bonding nih.gov
Peplomycin (PEP)Fe(II)Shorter Fe-pyrimidine bond distanceStronger Fe-pyrimidine π-back-bonding nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Comparative Structural Studies with Parent Bleomycins and Analogs

The primary structural difference in this compound is the replacement of the β-aminoalanine moiety, which includes the pyruvamide group, with a hydrogen atom. acs.org This seemingly small change has a significant impact on the metal-binding domain of the molecule. In the parent bleomycin, the primary amine of the β-aminoalanine fragment is a key ligand to the coordinated metal ion. nih.gov Its removal in DP-BLM necessitates a rearrangement of the remaining ligands to satisfy the coordination requirements of the metal.

This alteration directly affects the axial ligation to the metal center. nih.gov Studies comparing the metal complexes of this compound and bleomycin have underscored the important effect of the axial donor on metal coordination. nih.gov The absence of the primary amine ligand in DP-BLM leads to a different coordination environment, which in turn influences the electronic properties and reactivity of the metal complex. acs.org Specifically, altering the binding of the axial primary amine has been shown to significantly affect the iron coordination sphere, as evidenced by reduced π-back-bonding interactions with the pyrimidine ligand. acs.org

The absence of the pyruvamide moiety and the associated primary amine ligand in this compound induces significant conformational changes in the metal-binding domain and alters the ligand field around the metal ion. Spectroscopic studies have provided clear evidence of these effects.

For instance, Magnetic Circular Dichroism (MCD) spectroscopy of the Fe(II) complex of DP-PEPLM shows a dramatically increased excited-state splitting compared to the parent complex. acs.org This indicates a significant change in the ligand field environment of the iron center. The ligand field strength (10Dq) is a critical parameter that influences the electronic and reactivity properties of the metal complex. The altered ligand field in Fe(II)-DP-PEPLM is a direct consequence of the modified coordination sphere resulting from the absence of the axial primary amine.

Iii. Biochemical and Molecular Mechanisms of Action of Depyruvamide Bleomycin

DNA Interaction Studies

The interaction of bleomycin (B88199) with DNA is a critical aspect of its cytotoxic effect, which is primarily mediated by DNA strand scission. In Depyruvamide bleomycin, this interaction is significantly modified.

Table 1: Comparative DNA Binding Characteristics of Bleomycin and this compound (Inferred)

FeatureBleomycin (BLM)This compound (DP-BLM)
Primary Binding Moieties Bithiazole tail (intercalation), Metal-binding domain (minor groove)Bithiazole tail, Metal-binding domain
Key Structural Component for Binding Pyruvamide (B1210208) moiety, Bithiazole tailBithiazole tail
Inferred DNA Binding Affinity HighSignificantly Reduced
Binding Mode Intercalation and minor groove bindingLikely altered, with potentially weaker minor groove interaction

A hallmark of this compound is its dramatically reduced ability to cause DNA strand breaks. science.gov Studies comparing the biological activities of various bleomycin degradation products have consistently shown that DP-BLM possesses much lower in vitro activity, including a profound attenuation of DNA strand cleavage, when compared to bleomycin and its more potent analogs like pepleomycin. science.gov This loss of function is directly attributed to the absence of the pyruvamide group, which is essential for the activation of molecular oxygen by the chelated metal ion—a prerequisite for the generation of DNA-cleaving reactive oxygen species. acs.org Spectroscopic studies have indicated that the removal of the primary amine from the β-aminoalanine fragment, as is the case in DP-BLM, leads to the formation of a high-spin ferric complex upon oxygen binding, which is incapable of mediating DNA strand scission. acs.org

Bleomycin is known to exhibit a preference for cleaving DNA at 5'-GT-3' and 5'-GC-3' sequences. nih.govmdpi.comnih.gov This sequence selectivity is thought to be primarily determined by the metal-binding domain of the molecule. Given the significant alteration of the metal coordination sphere in this compound, it is highly probable that any residual interaction with DNA would lack the distinct sequence selectivity of the parent compound. However, specific studies on the sequence preference of DP-BLM's residual DNA binding are not extensively documented in the scientific literature, largely due to its negligible cleavage activity which makes such analyses challenging.

Absence or Attenuation of DNA Strand Cleavage Activity

Metal Ion Coordination Chemistry

The ability of bleomycin to chelate transition metal ions is central to its biological activity. The structural modification in this compound has a profound impact on its metal coordination properties.

This compound retains the ability to form complexes with various metal ions, including iron, copper, and cobalt. nih.govnih.gov However, the coordination environment of the metal ion is significantly different from that in bleomycin. In bleomycin, the metal is coordinated by several nitrogen atoms in a square-pyramidal arrangement, with the primary amine of the β-aminoalanine moiety acting as a crucial axial ligand. nih.govnih.gov The absence of this primary amine in DP-BLM fundamentally alters the coordination sphere. acs.org

Electron Spin Resonance (ESR) spectroscopy studies on the Cu(II) complex of DP-BLM have revealed an axially symmetric g-anisotropy, which provides insights into the geometry of the metal complex. nih.gov Comparative studies of the metal complexes of bleomycin and DP-BLM have highlighted the critical role of the axial donor from the pyruvamide group in metal coordination and the subsequent activation of oxygen. nih.gov

The removal of the pyruvamide moiety directly impacts the stability and reactivity of the metal-Depyruvamide bleomycin complex. The primary amine of the β-aminoalanine fragment in bleomycin not only serves as a ligand but also influences the electronic properties of the chelated metal ion. In its absence, the coordination environment of the metal in DP-BLM is altered, which in turn affects its ability to participate in the redox cycling necessary for the generation of reactive oxygen species. acs.org

Studies using electrochemical and ESR methods on Cu(II) complexes of various bleomycin analogs have shown that while the Cu(II) complex of DP-BLM exhibits an axially symmetric g-anisotropy, it deviates from the linear relationship observed between the redox potential and the g|| value seen in other bleomycin derivatives. nih.gov This suggests a distinct electronic structure for the metal center in the DP-BLM complex. Furthermore, the stability of the metal site in bleomycin-Cu(II) complexes is also influenced by the 3-O-carbamoyl group of the mannose moiety, and while DP-BLM was included in these comparative studies, the primary destabilizing effect stems from the loss of the pyruvamide ligand. nih.gov

Table 2: Comparison of Metal Coordination in Bleomycin and this compound

FeatureBleomycin (BLM)This compound (DP-BLM)
Key Metal Ligands Pyrimidine (B1678525), imidazole (B134444), deprotonated amide, secondary amine, primary amine (axial) Pyrimidine, imidazole, deprotonated amide, secondary amine
Coordination Geometry (Fe(II)) Distorted octahedralAltered, leading to inactive high-spin complex with O2
Coordination Geometry (Cu(II)) Square pyramidalAxially symmetric
Effect on Oxygen Activation Forms reactive oxygen speciesSignificantly impaired

Role of Axial Ligation on Metal Coordination and Oxygen Activation

The coordination of a metal ion, typically iron or copper, is fundamental to the activity of bleomycin and its analogues. The spatial arrangement of the ligands around the metal center, known as the coordination geometry, dictates the molecule's ability to bind and activate molecular oxygen. In bleomycin, the metal is chelated by several nitrogen atoms within the β-aminoalanine, pyrimidine, and imidazole moieties, forming a pseudo-square-planar arrangement. acs.org The axial positions, perpendicular to this plane, are critical for oxygen binding and activation.

In this compound, the absence of the β-aminoalanine fragment significantly alters the axial ligation. This structural change affects the coordination sphere of the chelated metal ion. Spectroscopic studies, particularly Electron Spin Resonance (ESR), have been instrumental in comparing the metal complexes of bleomycin and this compound. nih.govacs.org

Research has shown that for Cu(II) complexes, the ESR spectra of bleomycin A2 reveal an axially symmetric g-anisotropy. nih.govdoi.org In contrast, analogues lacking certain ligating groups, which can include the structural modifications seen in this compound, may exhibit different symmetries, such as rhombic g-anisotropies. nih.govdoi.org These differences in ESR parameters point to a modified ligand field strength and geometry at the metal center. nih.gov Specifically, the primary amine of the β-aminoalanine fragment in native bleomycin is believed to contribute directly to metal binding as an axial ligand. acs.org Removing this moiety, as in this compound, results in a weaker axial interaction. acs.org This altered coordination environment directly impacts the subsequent steps of oxygen activation, influencing the efficiency and nature of the reactive oxygen species generated. nih.govjst.go.jp

Table 1: Comparative ESR Parameters for Cu(II) Complexes of Bleomycin Analogues
Compoundg-Anisotropy TypeKey Structural Difference from Bleomycin A2Reference
Bleomycin A2Axially SymmetricN/A nih.govdoi.org
Depyruvamide-Bleomycin A2Axially SymmetricLacks β-aminoalanine moiety nih.govdoi.org
iso-Bleomycin B2RhombicLacks sixth ligation by 3-O-carbamoyl group of mannose nih.govdoi.org
deglyco-Bleomycin B2RhombicLacks the entire gulose-mannose sugar moiety nih.govdoi.org

Redox Chemistry and Free Radical Generation

The mechanism of action for bleomycins is intrinsically linked to their ability to undergo redox cycling upon binding a metal ion. The metal-bleomycin complex acts as a pseudoenzyme, catalyzing the reduction of molecular oxygen to produce potent oxidizing agents. wikipedia.org This process is central to its biological activity.

Comparative Studies on Oxygen Activation and Reactive Oxygen Species (ROS) Formation

The activation of molecular oxygen by the ferrous iron complex of bleomycin (Fe(II)-BLM) is a critical step. This reaction produces superoxide (B77818) and hydroxyl radicals, which are highly reactive oxygen species (ROS). nih.govnih.gov The structure of the bleomycin analogue significantly influences the efficiency of this process.

Comparative studies between bleomycin and this compound have revealed important differences in their ability to activate oxygen and generate free radicals. nih.gov ESR studies have demonstrated that the oxidation of the 1:1 Fe(II)-bleomycin complex leads to the efficient generation of reactive oxygen radicals. acs.org However, modifications to the bleomycin structure, such as the removal of the β-aminoalanine moiety in this compound, can alter this efficiency. acs.org The altered axial ligation in the depyruvamide analogue affects the stability of the initial oxygen-bound intermediate (O₂⁻-Fe(III)BLM), which in turn influences the rate and yield of ROS production. acs.org While both bleomycin and this compound can generate ROS, the structural differences lead to quantitative variations in their formation. acs.orgnih.gov

Table 2: Relative Efficiency of Oxygen Radical Generation
CompoundRelative ROS Generation EfficiencyUnderlying Structural FeatureReference
BleomycinHighIntact metal-binding domain with axial primary amine ligand acs.org
This compoundAltered (Lower)Absence of the β-aminoalanine moiety and its axial primary amine acs.orgacs.org
Deglyco-BleomycinLowerAbsence of the gulose-mannose sugar moiety, affecting axial ligation nih.gov

Enzymatic Reduction Mechanisms (e.g., Fe(II)-Depyruvamide Bleomycin Activation)

The activation of the bleomycin complex in vivo requires the reduction of the stable ferric (Fe(III)) form to the active ferrous (Fe(II)) form. This reduction can be facilitated by various cellular reducing agents or enzyme systems. nih.gov The Fe(II)-complex then readily binds molecular oxygen. acs.org

For this compound, the activation follows a similar pathway. The Fe(III)-depyruvamide bleomycin complex must first be reduced to Fe(II)-depyruvamide bleomycin. This ferrous complex is the species that reacts with O₂ to initiate the cascade of ROS production. acs.org The electronic structure of the Fe(II) center, which is modulated by the specific ligand set of this compound, is crucial. The pyrimidine ring, in particular, engages in strong Fe(II)→pyrimidine π-back-bonding, which is a distinguishing feature compared to many non-heme iron enzymes. acs.org This back-bonding influences the interaction with oxygen, stabilizing the initial Fe(III)-O₂⁻ intermediate against the loss of superoxide and promoting the subsequent reduction to form the "activated bleomycin" species responsible for downstream reactions. acs.org Perturbations in the coordination sphere, such as the lack of the axial primary amine in this compound, directly impact this electronic structure and the subsequent reactivity with oxygen. acs.org

Interaction with Other Biomolecules (Non-DNA)

Protein Binding and Modulation

Bleomycin and its analogues can bind to various proteins. Of particular note is the interaction with plasma proteins, which can affect the drug's distribution and pharmacokinetics. Studies on the parent compound, bleomycin, have shown that it binds to the two most abundant plasma proteins: human serum albumin (HSA) and α₁-acid glycoprotein (B1211001) (AGP). nih.gov The binding affinity is significantly higher for AGP than for HSA. nih.gov This is clinically relevant as AGP is an acute-phase protein often overexpressed in cancer patients. nih.gov While specific binding studies on this compound are limited, the general principles of interaction with plasma proteins, driven by the molecule's charge and hydrophobicity, are expected to apply.

Furthermore, the metabolic fate of bleomycin is determined by the enzyme bleomycin hydrolase, which inactivates the drug by deamidating a specific asparagine residue. nih.gov The susceptibility of this compound to this or other enzymatic modifications would be a key factor in its cellular activity profile.

RNA Interaction Profiles

In addition to DNA, RNA has been identified as a potential target for bleomycin. acs.orgscribd.com The ability of activated bleomycin to mediate RNA cleavage suggests that its biological effects may not be limited to genomic DNA damage. The interaction is thought to involve the bithiazole tail intercalating into structured regions of RNA, similar to its binding to DNA. scribd.com The subsequent cleavage is dependent on the generation of ROS by the activated metal complex.

The specific RNA interaction profile of this compound has not been extensively characterized. However, given that the DNA-binding bithiazole tail remains intact in this analogue, it is plausible that it retains the ability to bind to RNA. Any differences in RNA cleavage efficiency compared to the parent compound would likely arise from the altered efficiency of metal-mediated oxygen activation inherent to the depyruvamide structure. Further research is needed to delineate the specific RNA targets and the functional consequences of such interactions for this compound.

Iv. Enzymatic and Chemical Degradation Pathways Leading to Depyruvamide Bleomycin

Biosynthetic Derivation and Intermediate Formation

Depyruvamide bleomycin (B88199) is considered a biosynthetic intermediate of bleomycin. jst.go.jp It is structurally distinct from the primary bleomycin congeners due to the absence of the β-aminoalanine moiety, which is replaced by a hydrogen atom. acs.org This structural modification has a significant impact on the molecule's ability to coordinate with metal ions and activate oxygen, which are critical for its biological activity. jst.go.jpresearchgate.netnih.gov

The precise biosynthetic pathway leading to depyruvamide bleomycin is not fully elucidated in the provided research. However, it is understood to be a derivative formed during the complex fermentation process by Streptomyces verticillus, the organism that produces the bleomycin complex. cancercareontario.ca The formation of this compound likely involves enzymatic steps that cleave the pyruvamide (B1210208) group from a precursor molecule.

Enzymatic Inactivation and Metabolism

The primary mechanism of bleomycin inactivation in the body is through enzymatic degradation. pfizer.compfizer.com This metabolic process is critical in determining the tissue-specific toxicity of bleomycin, particularly the low incidence of toxicity in organs with high enzymatic activity and the higher toxicity in tissues like the lungs and skin, which have lower levels of the inactivating enzyme. cancercareontario.capfizer.compfizer.comoncohemakey.com

The key enzyme responsible for the metabolic inactivation of bleomycin is bleomycin hydrolase. pfizer.compfizer.comoncohemakey.com This cytosolic cysteine proteinase is widely distributed in most tissues, with notably lower concentrations in the lungs and skin. cancercareontario.capfizer.compfizer.com Bleomycin hydrolase functions by hydrolyzing the carboxamide bond in the β-aminoalanine moiety of the bleomycin molecule. ontosight.aiwikipedia.org This action leads to the formation of deamido-bleomycin, a metabolite with significantly reduced cytotoxic activity. acs.org

While bleomycin hydrolase is the principal enzyme in bleomycin metabolism, its direct role in the formation of this compound is not established. The enzymatic action of bleomycin hydrolase results in deamido-bleomycin, not the removal of the entire pyruvamide group to form this compound. acs.org The formation of this compound may involve other, less characterized, enzymatic pathways or could be a byproduct of broader metabolic processes.

The primary enzymatic degradation product of bleomycin is deamido-bleomycin, resulting from the action of bleomycin hydrolase. acs.org However, studies on the degradation of bleomycin analogs, such as pepleomycin, have identified a "depyruvamide product (DP)" among other degradation products. nih.govjst.go.jp These studies have shown that the degradation products, including this compound, exhibit significantly lower in vitro activity compared to the parent compound. nih.govjst.go.jp The reduced activity encompasses antimicrobial and anti-HeLa cell activities, as well as a diminished capacity to inhibit DNA synthesis and cause DNA strand cleavage. nih.govjst.go.jp

The following table summarizes the key enzymatic degradation products of bleomycin and its analogs:

Parent CompoundEnzymeDegradation ProductKey Structural Change
BleomycinBleomycin HydrolaseDeamido-bleomycinHydrolysis of the carboxamido group of the β-aminoalanine moiety
PepleomycinNot specifiedDepyruvamide-pepleomycin (DP)Removal of the pyruvamide group

Role of Bleomycin Hydrolase and Related Enzymes

Chemical Stability and Degradation in Vitro

The chemical stability of bleomycin and its derivatives is an important factor in their formulation and mechanism of action. In vitro studies have been conducted to understand the degradation of these compounds outside of biological systems.

Research on the degradation products of pepleomycin, a bleomycin analog, has provided insights into the formation of depyruvamide derivatives under laboratory conditions. nih.govjst.go.jp These studies indicate that this compound can be formed through chemical degradation, although the specific conditions that favor this pathway are not fully detailed. The resulting depyruvamide product, along with other degradation products, showed markedly lower biological activity. nih.govjst.go.jp

Furthermore, comparative studies of metal complexes of bleomycin and this compound have highlighted the critical role of the β-aminoalanine moiety in metal coordination and oxygen activation. jst.go.jpnih.gov The absence of this group in this compound significantly alters its ability to form a stable, redox-active complex with iron, which is essential for DNA cleavage. acs.org Specifically, the Fe(II) complex of this compound, upon exposure to air, forms a high-spin Fe(III) species rather than the low-spin activated intermediate necessary for DNA degradation. acs.org This lack of formation of the active intermediate explains the observed absence of DNA cleavage by this compound. acs.org

V. Comparative Biological Activity and Cellular Research of Depyruvamide Bleomycin

In Vitro Cellular Studies

In vitro studies have consistently demonstrated that depyruvamide bleomycin (B88199) exhibits significantly lower cytotoxic activity against cancer cell lines compared to bleomycin and its other analogs like pepleomycin (PEP). jst.go.jpnih.gov Research on HeLa cells, a human cervical cancer cell line, has shown that DP-BLM has a markedly reduced ability to inhibit cell proliferation and viability. jst.go.jpnih.gov This diminished anti-proliferative effect is a direct consequence of the structural modification, which appears to be crucial for the potent cytotoxic action of the bleomycin family of compounds.

Cell LineCompoundObservationReference
HeLaDepyruvamide Bleomycin (DP-BLM)Much lower anti-HeLa activity compared to Pepleomycin. jst.go.jpnih.gov
AH66This compound (DP-BLM)Lower inhibition of DNA synthesis compared to Pepleomycin. jst.go.jpnih.gov

This table summarizes the observed effects of this compound on the proliferation and viability of cultured cell lines based on available research.

The primary mechanism of action for bleomycin involves the cleavage of DNA, leading to the inhibition of DNA synthesis and ultimately cell death. cancercareontario.catoku-e.com Studies investigating the impact of this compound on these fundamental cellular processes have revealed a significant reduction in its DNA-damaging capabilities. Research has shown that DP-BLM has a much lower activity in causing DNA strand cleavage compared to pepleomycin. jst.go.jpnih.gov Consequently, its ability to inhibit DNA synthesis in cultured cells, such as AH66 cells, is also substantially diminished. jst.go.jpnih.gov This suggests that the pyruvamide (B1210208) moiety, which is absent in DP-BLM, plays a critical role in the sequence of events leading to DNA degradation and the subsequent activation of cellular repair pathways or apoptosis.

Cellular ProcessCompoundObservationReference
DNA Strand CleavageThis compound (DP-BLM)Much lower activity compared to Pepleomycin. jst.go.jpnih.gov
DNA Synthesis in AH66 cellsThis compound (DP-BLM)Lower inhibition compared to Pepleomycin. jst.go.jpnih.gov

This table outlines the comparative effects of this compound on DNA synthesis and repair mechanisms.

Bleomycin was originally discovered as an antibiotic complex produced by Streptomyces verticillus. cancercareontario.ca Its antimicrobial properties are intrinsically linked to its ability to damage microbial DNA. Consistent with its reduced DNA-cleaving activity, this compound has been shown to possess much lower antimicrobial activity compared to pepleomycin. jst.go.jpnih.gov This finding further underscores the importance of the intact bleomycin structure for its broad spectrum of biological activities, including its effects against microbial agents.

Organism/AssayCompoundObservationReference
Antimicrobial ActivityThis compound (DP-BLM)Much lower activity compared to Pepleomycin. jst.go.jpnih.gov

This table provides a comparison of the antimicrobial activity of this compound and its parent compounds.

Modulation of Cellular DNA Synthesis and Repair Pathways

Pre-clinical Model Investigations (Excluding Human Clinical Data)

A significant dose-limiting toxicity of bleomycin therapy in humans is the development of pulmonary fibrosis. nih.govfrontiersin.org Animal models, particularly the bleomycin-induced pulmonary fibrosis model in mice, are widely used to study the mechanisms of this adverse effect and to evaluate potential therapeutic interventions. nih.govnih.govsrce.hr In these preclinical models, the administration of bleomycin leads to lung injury characterized by inflammation, fibroblast proliferation, and excessive collagen deposition, mirroring the pathology seen in human patients. srce.hrnih.gov

Research into the toxicological profile of this compound in these animal models has yielded crucial insights. Studies in mice have shown that, unlike its parent compounds, this compound does not cause lung fibrosis. jst.go.jpnih.gov This lack of pulmonary toxicity is a remarkable finding and directly correlates with its attenuated in vitro biological activities.

The attenuated biological effects of this compound are not limited to its lack of pulmonary toxicity. Preclinical studies in mice have demonstrated a significantly lower acute toxicity profile for DP-BLM compared to pepleomycin. jst.go.jpnih.gov This reduced toxicity corresponds well with its decreased in vitro activity, including its diminished anti-proliferative and DNA-damaging capabilities. jst.go.jpnih.gov The collective evidence from in vitro and preclinical investigations strongly suggests that the structural modification in this compound, specifically the removal of the pyruvamide group, fundamentally alters its interaction with biological targets, leading to a significant reduction in both its therapeutic efficacy and its associated toxicities.

Structure-Activity Relationship Analysis of the Pyruvamide Moiety

Functional Significance of the Pyruvamide Side Chain

The pyruvamide moiety is an integral part of the metal-binding domain of bleomycin. This domain orchestrates the coordination of a metal cofactor, typically iron (Fe²⁺) or copper (Cu²⁺), which is essential for the drug's DNA-cleaving activity. The N researchgate.netscirp.org-terminal region, including the β-aminoalanine amide and pyrimidine (B1678525) functionalities, creates a specific geometry for metal ligation. Resea acs.orgrch indicates that the beta-aminoalanine amide moiety is directly involved in the DNA strand scission reaction. The r nih.govemoval of the pyruvamide group to create this compound directly perturbs this metal-binding site. Comparative studies between bleomycin and this compound have demonstrated that this modification has a significant effect on metal coordination and the subsequent activation of oxygen, highlighting the critical role of the pyruvamide side chain in initiating the cascade that leads to DNA damage.

< nih.govp> 5.3.2. Correlation between Structural Modification and Biological Response

The structural alteration from bleomycin to this compound leads to distinct changes in its physicochemical and biological properties. The removal of the pyruvamide group directly impacts the coordination sphere of the chelated metal ion. This has been demonstrated through comprehensive electrochemical and Electron Spin Resonance (ESR) studies on the copper(II) complexes of various bleomycin analogues.

< nih.govdoi.orgp>In these studies, the Cu(II) complex of bleomycin A2 (BLM A2) was compared with that of depyruvamide-bleomycin A2 (depyruvamide-BLM A2). ESR spectra revealed that both complexes exhibit axially symmetric g-anisotropies. Howev nih.govdoi.orger, analysis via cyclic voltammetry, which assesses the redox potential of the Cu(II)/Cu(I) couple, showed a notable difference. While most bleomycin analogues show a linear relationship between the inverse of the redox potential and the observed g&acirc;&#132;&#131; value, depyruvamide-BLM A2 was a distinct exception to this trend. This nih.govdoi.orgdeviation indicates that the absence of the pyruvamide moiety alters the electronic environment of the metal center, thereby affecting the stability and reactivity of the metal complex.

acs.orgnih.gov

Table 1: Comparative Electrochemical and ESR Data for Cu(II) Complexes of Bleomycin A2 and Depyruvamide-Bleomycin A2

This table summarizes key data from electrochemical and ESR studies, highlighting the differences between the native and depyruvamide forms of the molecule. Data sourced from Ishizu et al. (1981).

nih.govdoi.org

CompoundRedox Potential (E&deg;') (V vs. SCE)g&acirc;&#132;&#131;A&acirc;&#132;&#131; (x 10&acirc;&#129;&#185;⁴ cm&acirc;&#129;&#185;&sup1;)
Bleomycin A2-Cu(II)-0.3422.207191
Depyruvamide-Bleomycin A2-Cu(II)-0.4202.204190

The data demonstrates that the removal of the pyruvamide group leads to a more negative redox potential, suggesting a change in the ligand field strength around the copper ion. This nih.govstructural modification, by altering the primary amine of the β-aminoalanine fragment, significantly affects the iron coordination sphere as well, which is critical for the DNA cleavage function. The a acs.orgltered metal coordination directly influences the efficiency of oxygen activation and the generation of free radicals responsible for causing DNA strand breaks, thereby modifying the biological response of the molecule.

Vi. Advanced Methodologies and Research Applications of Depyruvamide Bleomycin

Application in Spectroscopic Characterization of Metal-Bleomycin Complexes

The metal-binding domain of bleomycin (B88199) is a complex structure responsible for chelating transition metals, a process essential for its DNA-cleaving activity. researchgate.netnih.gov Spectroscopic techniques are pivotal in elucidating the coordination geometry and electronic structure of these metal-bleomycin complexes. Depyruvamide bleomycin has been instrumental in these studies, serving as a comparative model to understand the specific role of the β-aminoalanine fragment in metal coordination.

Comparative studies using Electron Spin Resonance (ESR) spectroscopy on the copper(II) complexes of various bleomycin analogues, including DP-BLM A2, have revealed important structural details. doi.org The Cu(II) complex of DP-BLM A2 exhibits an axially symmetric g-anisotropy, which differs from analogues that lack the O-carbamoyl group of the mannose sugar, highlighting the contribution of different parts of the molecule to the stability and geometry of the metal center. doi.org

Further investigations using optical absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) have been conducted on the ferrous (Fe(II)) complexes of bleomycin and its derivatives. acs.org These studies showed that for Fe(II)BLM, the metal center is a six-coordinate, distorted octahedral complex. acs.org In stark contrast, DP-BLM, which lacks the primary amine of the β-aminoalanine fragment, behaves differently upon metal chelation and oxidation. acs.org The comparison of metal complexes between this compound and bleomycin has underscored the critical effect of the axial donor, the primary amine, on metal coordination and subsequent oxygen activation. nih.govjst.go.jp

Below is a table summarizing key spectroscopic findings from comparative studies of metal complexes with Bleomycin and this compound.

Compound/ComplexSpectroscopic MethodKey FindingsReference(s)
Cu(II)-Depyruvamide-BLM A2 ESR, Cyclic VoltammetryShowed axially symmetric g-anisotropy, distinct from rhombic symmetries seen in analogues lacking the mannose carbamoyl (B1232498) group. doi.org doi.org
Fe(II)-Depyruvamide-BLM Optical Absorption, CD, MCDLacks the primary amine axial ligand. Upon air oxidation, forms a high-spin Fe(III) species, unlike the low-spin "activated BLM" formed by the parent compound. acs.org acs.org
Co(II)-Depyruvamide-BLM ESRComparison with Co(II)-BLM highlighted the importance of the axial primary amine for metal coordination and oxygen activation. nih.govjst.go.jp nih.govjst.go.jp
Fe(II)-Bleomycin Optical Absorption, CD, MCDForms a six-coordinate, distorted octahedral Fe(II) active site. Features low-energy Fe(II) dπ→pyrimidine (B1678525) π* metal-to-ligand charge transfer (MLCT) transitions. acs.org acs.org

This table presents a summary of findings and is not exhaustive of all spectroscopic data.

These comparative spectroscopic analyses firmly establish that the primary amine of the β-aminoalanine moiety in bleomycin acts as a crucial axial ligand to the chelated metal ion. Its absence in this compound fundamentally alters the electronic environment of the metal center, preventing the formation of the catalytically competent activated state. acs.org

Use as a Chemical Probe for DNA Damage Mechanisms

The therapeutic action of bleomycin is attributed to its ability to mediate single- and double-strand breaks in DNA, a process that requires the presence of a metal ion (preferably iron) and molecular oxygen. wikipedia.orgnjmonline.nlnih.gov Understanding the precise mechanism of this DNA damage is crucial for developing improved anticancer agents. This compound has proven to be an essential chemical probe in these mechanistic investigations, primarily by serving as a negative control.

Research has demonstrated a complete absence of DNA cleavage activity for DP-BLM. acs.org When complexed with iron and exposed to air, DP-BLM forms a stable, high-spin Fe(III) species, in contrast to the transient, low-spin activated Fe(III)-OOH intermediate that is the precursor to DNA strand scission in native bleomycin. acs.orgresearchgate.net This critical difference pinpoints the β-aminoalanine primary amine as indispensable for the oxygen activation chemistry that leads to the generation of DNA-damaging radicals. acs.orgnih.gov

The use of DP-BLM in these studies provides a clear baseline, allowing scientists to attribute the DNA-damaging capacity of bleomycin directly to the structural and electronic properties conferred by the intact metal-binding domain, which is fundamentally compromised in the depyruvamide analogue.

Development of Analogues and Derivatives for Mechanistic Studies

The creation of synthetic and semi-synthetic analogues is a cornerstone of medicinal chemistry, employed to dissect the structure-activity relationships of complex natural products. nih.govnih.gov this compound is a prime example of such an analogue, developed to probe the function of a specific structural component—the β-aminoalanine moiety. acs.orgjst.go.jp Its study is part of a broader effort to systematically modify the bleomycin structure to understand the functional roles of its various domains, including the metal-binding region, the disaccharide unit, and the DNA-binding bithiazole tail. mdpi.comnih.gov

The profound impact of removing the pyruvamide (B1210208) group, as seen with DP-BLM's complete loss of activity, provided a clear directive for future analogue development. acs.org It demonstrated that while modifications to the C-terminal tail or the sugar moieties could modulate activity and specificity, the integrity of the metal-binding domain was paramount. oup.comiupac.orgnih.gov

The insights gained from DP-BLM have guided the design of other derivatives for mechanistic studies. For example, knowing the importance of the axial amine ligand focuses attention on how other parts of the molecule, like the linker region or the bithiazole tail, work in concert with the active metal center to achieve sequence-specific DNA recognition and cleavage. mdpi.comiupac.org The development of DP-BLM and its use in comparative studies represents a successful application of the synthetic analogue approach to unravel the complex mechanism of a natural drug.

Implications for Synthetic Chemistry of Bleomycin Congeners

The synthesis of bleomycin and its congeners is a formidable challenge in organic chemistry. nih.govacs.org The insights gleaned from studying derivatives like this compound have significant implications for these synthetic endeavors. By identifying which structural elements are essential for biological activity, mechanistic studies involving DP-BLM help guide the strategic design of new, potentially more effective or less toxic, bleomycin congeners. nih.gov

The finding that the β-aminoalanine fragment is absolutely required for DNA cleavage informs synthetic chemists that this part of the molecule must be preserved or mimicked in any new analogue intended to retain the canonical DNA-damaging mechanism. acs.org This knowledge allows synthetic efforts to be focused on other regions of the molecule where modifications might be beneficial, such as:

The C-terminal tail: Altering this region can change DNA binding affinity and sequence selectivity. nih.govosti.gov

The disaccharide moiety: Modifications here can affect cellular uptake and solubility. researchgate.netscribd.com

The linker region: Changes in the valerate (B167501) and threonine subunits can impact the efficiency of DNA cleavage. mdpi.com

Therefore, the definitive results from DP-BLM studies streamline the process of designing new synthetic targets. Rather than randomly modifying the complex scaffold, chemists can pursue rational designs that retain the essential features of the metal-binding domain while exploring functional improvements elsewhere in the molecule. This focused approach is critical for the development of second-generation bleomycins with improved therapeutic profiles. nih.gov

Vii. Future Directions in Depyruvamide Bleomycin Research

Untangling Remaining Mechanistic Ambiguities

The primary mechanism of bleomycin (B88199) involves the formation of a metal complex, typically with iron, which activates molecular oxygen to generate reactive oxygen species that cleave DNA. The absence of the β-hydroxyhistidine pyruvamide (B1210208) moiety in depyruvamide bleomycin significantly alters this process. Early comparative studies using techniques like electron spin resonance spectroscopy revealed that the removal of this group has an important effect on the coordination of the metal ion and its subsequent activation of oxygen. nih.gov

Spectroscopic investigations into the ferrous active sites of bleomycin and its derivatives, including a form of this compound, have provided a detailed picture of the coordination sphere. acs.org In bleomycin, the active site is typically a six-coordinate, distorted octahedral geometry. acs.org The pyruvamide linker region is thought to influence the stability and reactivity of this metal complex. While it is established that this compound still forms metal complexes and can activate oxygen, the precise consequences of the altered coordination geometry on the DNA cleavage reaction remain an area of active inquiry.

Key remaining ambiguities that future research could address include:

Cleavage Efficiency and Product Distribution: Does the altered oxygen activation mechanism in the this compound-metal complex lead to a different ratio of single-strand to double-strand DNA breaks compared to bleomycin? oncohemakey.com Does it alter the formation of abasic sites versus direct strand scission products? nih.gov

Sequence Specificity: Bleomycin exhibits a preference for cleaving DNA at 5'-GT and 5'-GC sequences. oncohemakey.comnih.gov A critical unanswered question is whether the absence of the pyruvamide linker and its influence on the metal center's electronic structure modifies this sequence preference. High-resolution mapping studies are needed to directly compare the cleavage sites of this compound and bleomycin on identical DNA substrates.

Exploration of Novel Interactions in Biological Systems

Research has traditionally focused on DNA as the primary biological target of bleomycin. However, more recent studies have compellingly demonstrated that bleomycin is also capable of cleaving various types of RNA, including tRNA and non-coding RNAs like microRNA precursors. nih.govnih.govcore.ac.uk This RNA cleavage activity has been correlated with an inhibition of protein synthesis, suggesting it may be an important, and perhaps underappreciated, element of bleomycin's biological effects. nih.gov

This expansion of bleomycin's known targets from DNA to RNA opens a significant new frontier for this compound research. The structural features of RNA are distinct from those of DNA, and the binding and cleavage mechanism may rely on different interactions. Given that the metal-binding domain is altered in this compound, it is crucial to explore how this structural change affects its interaction with RNA.

Future research should systematically investigate:

RNA Cleavage Efficacy: Is this compound an effective RNA-cleaving agent? Comparative studies using various RNA substrates, from simple hairpins to complex ribosomal RNA, would illuminate the role of the pyruvamide group in this activity.

RNA Substrate Specificity: Bleomycin-mediated RNA cleavage is highly selective and sensitive to the specific conformation of the RNA target. core.ac.uk It is plausible that this compound may exhibit a different cleavage signature, potentially targeting different RNA structures or sequences. Identifying these preferences could lead to the development of more specific RNA-targeting research tools.

Interaction with Other Cellular Components: Bleomycin is known to induce cellular senescence and apoptosis through pathways that may involve more than just nucleic acid damage. nih.gov Exploring how this compound interacts with cellular machinery involved in these processes, and comparing its effects to those of bleomycin, could reveal novel biological roles and interactions.

Advanced Structural Biology Approaches

A definitive understanding of this compound's function requires high-resolution structural information. While a wealth of structural data exists for the parent bleomycin molecule, including NMR studies of its metal complexes and DNA interactions, equivalent data for this compound is less complete. mdpi.comnih.gov NMR spectroscopy has been vital in characterizing the coordination chemistry of metallo-bleomycins, but obtaining a precise 3D structure of the this compound-metal-DNA ternary complex remains a key objective. mdpi.com

The application of cutting-edge structural biology techniques could provide unprecedented insight:

High-Field NMR Spectroscopy: Modern NMR techniques can be used to solve the solution structure of this compound complexed with metal ions like Zn(II) (which is diamagnetic and prevents cleavage) and a target DNA or RNA oligonucleotide. nih.gov This would precisely map the atomic interactions and reveal how the absence of the pyruvamide group alters the conformation of the drug and its binding to the nucleic acid.

Cryo-Electron Microscopy (Cryo-EM): For larger complexes, such as this compound bound to a segment of a ribosome or a larger RNA molecule, cryo-EM offers the potential to visualize the interaction without the need for crystallization.

X-ray Crystallography: While challenging, obtaining a crystal structure of this compound bound to a metal and a nucleic acid target would provide the gold standard of atomic-level detail, confirming the precise coordination geometry of the metal and the points of contact with its target.

Potential for Rational Design of Research Tools

The potential applications in this area include:

A Baseline for Mechanistic Probes: Understanding the baseline activity of this compound allows for the design of new bleomycin analogs where the pyruvamide moiety is replaced with novel chemical groups. These new analogs could be designed to have altered redox potentials, different metal-binding affinities, or enhanced stability, creating a library of probes to study DNA and RNA cleavage with fine-tuned properties.

Informing the Design of Therapeutic Analogs: While this article does not discuss therapeutic use, understanding how the removal of a key functional group impacts activity is fundamental knowledge for the long-term goal of designing new drugs. The bleomycin animal model is a widely used tool for investigating potential therapeutic agents, and knowledge gained from studying derivatives like this compound is critical context for such work. nih.gov

Computational Modeling: The defined structural difference between bleomycin and this compound provides an ideal system for validating and refining computational models, such as molecular dynamics simulations. scirp.org By accurately modeling how both molecules interact with DNA and RNA, these computational tools can become more predictive in the design of new nucleic acid-targeting agents.

Q & A

Q. What experimental parameters are critical for assessing Depyruvamide bleomycin-induced cytotoxicity in vitro?

To evaluate cytotoxicity, researchers should:

  • Determine the IC50 : Conduct dose-response curves (e.g., 7.5–120 µg/ml) and time-course studies (e.g., 12–48 hours) using viability assays (MTT, ATP-based). For example, 60 µg/ml bleomycin induced ~50% cell death in IMR-32 cells after 24 hours .
  • Standardize cell lines : Use validated models (e.g., TK6 lymphoblastoid cells for DNA damage studies) and ensure consistent culture conditions .
  • Include controls : Compare with untreated cells and positive controls (e.g., other DNA-damaging agents).

Q. How can researchers validate the DNA cleavage specificity of this compound?

  • Sequence-specific binding assays : Use electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) to confirm preferential binding to G-C-rich regions, as seen in bleomycin A5 .
  • High-resolution mapping : Employ techniques like next-generation sequencing (NGS) to identify cleavage hotspots in genomic DNA .

Q. What statistical methods are recommended for analyzing bleomycin-induced cytotoxicity data?

  • Paired t-tests : For comparing triplicate experimental groups (e.g., treated vs. untreated) .
  • Dose-response modeling : Use nonlinear regression to calculate IC50 values (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can toxicogenomic approaches improve the safety assessment of this compound analogs?

  • Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics, and metabolomics to identify off-target effects. For example, iPathwayGuide analysis of TK6 cells revealed bleomycin’s role in apoptosis and oxidative stress pathways .
  • Biomarker discovery : Use next-generation knowledge discovery (NGKD) tools to correlate gene ontology terms (e.g., "DNA damage response") with clinical translatability .

Q. What strategies mitigate resistance to this compound in tumor cells?

  • Target bleomycin hydrolase (BLH) : BLH deaminates bleomycin, reducing efficacy. Knockdown BLH via siRNA or CRISPR-Cas9 in resistant cell lines to restore sensitivity .
  • Epigenetic modulation : Investigate DNA methylation or histone acetylation inhibitors to suppress BLH expression .

Q. How can researchers optimize this compound analogs for enhanced DNA binding specificity?

  • Structure-activity relationship (SAR) studies : Modify the pyrimidine and bithiazole domains to alter DNA intercalation. Bleomycin A2 and B2 analogs showed distinct cleavage patterns due to structural variations .
  • High-throughput screening : Test analogs in cell-free systems (e.g., plasmid nicking assays) to prioritize candidates with improved G-C selectivity .

Q. What in vivo models are suitable for studying this compound-induced fibrosis?

  • Bleomycin-induced scleroderma : Subcutaneous injections of 700–1,000 µg/ml in BALB/c mice reliably induce dermal thickening and collagen deposition. Higher doses (1,000 µg/ml) may cause ulceration, necessitating careful dose optimization .
  • Pulmonary fibrosis models : Intratracheal bleomycin administration in rodents, monitored via hydroxyproline assays and histopathology (Masson’s trichrome staining) .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Standardize protocols : Ensure consistent cell densities (e.g., 2.5 × 10<sup>6</sup> cells/ml for yeast NHEJ assays ), drug exposure times, and viability assays.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan for Cochrane reviews ) to identify confounding variables (e.g., cell type-specific resistance mechanisms).

Methodological Challenges and Solutions

Q. How to model space radiation-induced DNA damage using this compound?

  • Low-dose chronic exposure : Treat cell cultures (e.g., human fibroblasts) with 1–5 µg/ml bleomycin over weeks to mimic galactic cosmic radiation (GCR) effects. This approach enables high-throughput screening of radioprotective compounds .

Q. What advanced statistical tools are used for dose-response studies in bleomycin research?

  • Repeated measures ANOVA : Analyze longitudinal data (e.g., dermal thickness changes in mouse models ).
  • Kaplan-Meier survival analysis : For in vivo studies tracking mortality or adverse events (e.g., pulmonary fibrosis progression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.